molecular formula C21H24N4O6 B7693845 N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7693845
M. Wt: 428.4 g/mol
InChI Key: GLXJCWOYZNPPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, also known as ANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANI is a derivative of aniline and belongs to the family of oxadiazole compounds.

Scientific Research Applications

N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has shown potential applications in various fields of scientific research. One of the most significant applications of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is in the field of neuroscience. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to inhibit the activity of the enzyme phospholipase A2 (PLA2) in the brain, which is responsible for the release of arachidonic acid. The inhibition of PLA2 by N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to reduce the production of inflammatory mediators and protect neurons from damage caused by oxidative stress.
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has also been investigated for its potential use in cancer treatment. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This mechanism of action has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia.

Mechanism of Action

The mechanism of action of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves its ability to inhibit the activity of various enzymes in the body. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to inhibit the activity of PLA2, topoisomerase II, and protein kinase C (PKC). The inhibition of these enzymes has been shown to have various physiological effects, including the reduction of inflammation, induction of apoptosis in cancer cells, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to have various biochemical and physiological effects in the body. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to reduce the production of inflammatory mediators by inhibiting the activity of PLA2. This effect has been shown to be beneficial in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has also been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This effect has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia.

Advantages and Limitations for Lab Experiments

N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a stable compound that is easy to synthesize and purify. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is also soluble in organic solvents, which makes it easy to use in various experimental setups.
However, N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations for lab experiments. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has low water solubility, which can limit its use in some experimental setups. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is also a relatively new compound, and its potential side effects are not yet fully understood.

Future Directions

There are several future directions for the research on N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is to investigate the use of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have neuroprotective effects, and its ability to inhibit the activity of PLA2 could be beneficial in reducing inflammation and oxidative stress in the brain.
Another potential direction is to investigate the use of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline's ability to inhibit the activity of PLA2 could be beneficial in reducing inflammation and autoimmune responses in the body.
Conclusion
In conclusion, N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has shown significant potential in various fields of scientific research. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline's ability to inhibit the activity of various enzymes in the body has been shown to have various physiological effects, including the reduction of inflammation, induction of apoptosis in cancer cells, and modulation of neurotransmitter release. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, but its potential side effects are not yet fully understood. Future research on N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline could lead to the development of new treatments for various diseases, including neurodegenerative and autoimmune diseases.

Synthesis Methods

The synthesis of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves the condensation reaction between 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and N-butyl-4-aminobenzene-1-sulfonamide. The reaction is carried out in the presence of a catalyst and a suitable solvent. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

properties

IUPAC Name

N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-5-6-9-22-15-8-7-13(10-16(15)25(26)27)21-23-20(24-31-21)14-11-17(28-2)19(30-4)18(12-14)29-3/h7-8,10-12,22H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXJCWOYZNPPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

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